molecular formula C11H13ClO2 B14038666 1-(4-Chloro-3-ethoxyphenyl)propan-1-one

1-(4-Chloro-3-ethoxyphenyl)propan-1-one

Cat. No.: B14038666
M. Wt: 212.67 g/mol
InChI Key: QZEYONMOYPRLHB-UHFFFAOYSA-N
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Description

1-(4-Chloro-3-ethoxyphenyl)propan-1-one is an organic compound with the molecular formula C11H13ClO2 and a molecular weight of 212.67 g/mol . This compound is characterized by the presence of a chloro group and an ethoxy group attached to a phenyl ring, along with a propanone chain. It is used in various chemical and industrial applications due to its unique chemical properties.

Preparation Methods

The synthesis of 1-(4-Chloro-3-ethoxyphenyl)propan-1-one typically involves the reaction of 4-chloro-3-ethoxybenzaldehyde with a suitable reagent to form the desired product. One common method involves the use of a Grignard reagent, such as methylmagnesium bromide, followed by oxidation to yield the final compound. The reaction conditions often require anhydrous solvents and controlled temperatures to ensure high yield and purity .

Industrial production methods may involve large-scale synthesis using automated reactors and continuous flow processes to optimize efficiency and reduce costs. These methods often incorporate advanced purification techniques, such as distillation and crystallization, to obtain high-purity products suitable for commercial use.

Chemical Reactions Analysis

1-(4-Chloro-3-ethoxyphenyl)propan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

    Reduction: Reduction reactions using reagents like lithium aluminum hydride can convert the ketone group to an alcohol.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common reagents and conditions used in these reactions include acidic or basic catalysts, controlled temperatures, and inert atmospheres to prevent unwanted side reactions. Major products formed from these reactions include alcohols, carboxylic acids, and substituted derivatives .

Scientific Research Applications

1-(4-Chloro-3-ethoxyphenyl)propan-1-one has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a precursor for drug development, particularly in the synthesis of novel therapeutic agents.

    Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 1-(4-Chloro-3-ethoxyphenyl)propan-1-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The pathways involved can include inhibition of enzyme activity, alteration of signal transduction pathways, or modulation of gene expression .

Comparison with Similar Compounds

1-(4-Chloro-3-ethoxyphenyl)propan-1-one can be compared with similar compounds such as 1-(4-Chloro-3-methoxyphenyl)propan-1-one and 1-(4-Chloro-3-ethoxyphenyl)butan-1-one. These compounds share similar structural features but differ in the length of the carbon chain or the substituents on the phenyl ring. The unique combination of the chloro and ethoxy groups in this compound imparts distinct chemical properties, making it suitable for specific applications .

Similar Compounds

  • 1-(4-Chloro-3-methoxyphenyl)propan-1-one
  • 1-(4-Chloro-3-ethoxyphenyl)butan-1-one
  • 1-(4-Chloro-3-ethoxyphenyl)pentan-1-one

These compounds can be used as references to understand the unique properties and applications of this compound.

Properties

Molecular Formula

C11H13ClO2

Molecular Weight

212.67 g/mol

IUPAC Name

1-(4-chloro-3-ethoxyphenyl)propan-1-one

InChI

InChI=1S/C11H13ClO2/c1-3-10(13)8-5-6-9(12)11(7-8)14-4-2/h5-7H,3-4H2,1-2H3

InChI Key

QZEYONMOYPRLHB-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)C1=CC(=C(C=C1)Cl)OCC

Origin of Product

United States

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